4-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride
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Overview
Description
4-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H9ClF3N3 and a molecular weight of 275.66 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a quinoline ring, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 4-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride involves several steps. One common synthetic route includes the reaction of 4-(trifluoromethyl)quinoline with a suitable carboximidamide precursor under specific reaction conditions . The reaction typically requires the use of solvents such as dichloromethane or ethanol and may involve catalysts to enhance the reaction rate. Industrial production methods often involve bulk manufacturing processes, ensuring high purity and consistent quality of the compound .
Chemical Reactions Analysis
4-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions are often quinoline derivatives with various functional groups attached .
Scientific Research Applications
4-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinoline ring structure enables the compound to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride can be compared with other similar compounds, such as:
4-(Trifluoromethyl)quinoline-2-carboxylic acid: This compound has a similar quinoline ring structure but lacks the carboximidamide group, resulting in different chemical properties and applications.
4-(Trifluoromethyl)quinoline-2-carboxamide: This compound has a carboxamide group instead of a carboximidamide group, leading to variations in its reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
1179362-98-1 |
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Molecular Formula |
C11H9ClF3N3 |
Molecular Weight |
275.66 g/mol |
IUPAC Name |
4-(trifluoromethyl)quinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H8F3N3.ClH/c12-11(13,14)7-5-9(10(15)16)17-8-4-2-1-3-6(7)8;/h1-5H,(H3,15,16);1H |
InChI Key |
AJUVPYTUDYIMMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=N)N)C(F)(F)F.Cl |
Origin of Product |
United States |
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